methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate
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Overview
Description
Methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate is a chemical compound with the molecular formula C16H15NO5 and a molecular weight of 301.29 g/mol . This compound is known for its unique structure, which includes a pyran ring, a benzoyl group, and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate typically involves the reaction of 6-methyl-2-oxo-2H-pyran-5-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methanol to form the final ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-3-carboxylate
- Methyl 3-methyl-5-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-6-carboxylate
Uniqueness
Methyl 6-methyl-3-[(4-methylbenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate is unique due to its specific substitution pattern on the pyran ring and the presence of the benzoyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 2-methyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-9-4-6-11(7-5-9)14(18)17-13-8-12(15(19)21-3)10(2)22-16(13)20/h4-8H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJMKYABASEBND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(OC2=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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